N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide
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Overview
Description
N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C10H12N2O4S. It is characterized by the presence of a cyclopropyl group, a nitrophenyl group, and a methanesulfonamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted sulfonamides. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The sulfonamide group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide include:
- N-cyclopropyl-1-(4-nitrophenyl)methanesulfonamide
- N-cyclopropyl-1-(2-nitrophenyl)methanesulfonamide
- N-cyclopropyl-1-(3-aminophenyl)methanesulfonamide
Uniqueness
This compound is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinctiveness by affecting its steric and electronic properties .
Properties
IUPAC Name |
N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-12(14)10-3-1-2-8(6-10)7-17(15,16)11-9-4-5-9/h1-3,6,9,11H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIIJLVCLSKGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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